molecular formula C10H12ClN B14582315 2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 61530-91-4

2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile

Cat. No.: B14582315
CAS No.: 61530-91-4
M. Wt: 181.66 g/mol
InChI Key: HVZJJQWAFSXOOO-UHFFFAOYSA-N
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Description

2-Chloro-1-methylbicyclo[222]oct-5-ene-2-carbonitrile is a bicyclic organic compound with a unique structure that includes a chlorine atom, a methyl group, and a nitrile group attached to a bicyclo[222]octene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves multiple steps starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by chlorination and nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize efficiency. The chlorination and nitrile formation steps are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclic structure.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of the chlorine and nitrile groups, which can participate in various transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbicyclo[2.2.2]oct-2-ene: A similar bicyclic compound without the chlorine and nitrile groups.

    Bicyclo[2.2.2]oct-2-ene: Another related compound with a simpler structure.

Uniqueness

2-Chloro-1-methylbicyclo[22

Properties

CAS No.

61530-91-4

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

2-chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile

InChI

InChI=1S/C10H12ClN/c1-9-4-2-8(3-5-9)6-10(9,11)7-12/h2,4,8H,3,5-6H2,1H3

InChI Key

HVZJJQWAFSXOOO-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1(C#N)Cl)C=C2

Origin of Product

United States

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